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Compound of Interest

Compound Name: 4-Methyl-2-nitrophenol

Cat. No.: B089549

An In-depth Technical Guide to the Spectral Analysis of 4-Methyl-2-nitrophenol

This guide provides a comprehensive overview of the spectral analysis of 4-Methyl-2-
nitrophenol, tailored for researchers, scientists, and professionals in drug development. It
covers key spectral data, detailed experimental protocols, and visual representations of
analytical workflows.

Compound Overview

4-Methyl-2-nitrophenol (also known as 2-nitro-p-cresol) is an aromatic organic compound with
the chemical formula C7H7NOs.[1][2][3] Its structure consists of a phenol ring substituted with a
methyl group and a nitro group. This compound and its isomers are of interest in various
chemical and pharmaceutical research areas. Accurate spectral analysis is crucial for its
identification, characterization, and quantification.

Chemical Structure:

Quantitative Spectral Data

The following tables summarize the available quantitative data for the spectral analysis of 4-
Methyl-2-nitrophenol.

Table 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy Data
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While specific peak assignments for 4-Methyl-2-nitrophenol are not readily available in the
searched literature, *H NMR and 3C NMR are standard techniques for its structural elucidation.
Predicted spectra can be generated based on its chemical structure.

Expected Chemical Shift
Nucleus Notes
Ranges (ppm)

The phenolic proton's shift is
1H 10.0-12.0 (s, 1H, -OH) solvent-dependent and may be

broad.

Aromatic protons will exhibit
7.0-8.0 (m, 3H, Ar-H) splitting patterns based on

their coupling.

The methyl group protons will
2.2-2.5(s, 3H, -CH3) _
appear as a singlet.

13C 150.0 - 160.0 (C-OH)

130.0 - 145.0 (C-NO2)

115.0 - 140.0 (Ar-C)

20.0 - 25.0 (-CHs)

Table 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
Data

The FT-IR spectrum of 4-Methyl-2-nitrophenol is characterized by the vibrational frequencies
of its functional groups.
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Wavenumber (cm~?) Vibrational Mode Intensity
3200-3600 O-H stretch (phenolic) Broad
3000-3100 C-H stretch (aromatic) Medium
2850-2960 C-H stretch (methyl) Medium
1580-1620 C=C stretch (aromatic ring) Medium-Strong
N-O asymmetric stretch (nitro
1500-1550 Strong
group)

N-O symmetric stretch (nitro
1300-1350 Strong

group)

1150-1250 C-O stretch (phenol) Strong

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

UV-Vis spectra of nitrophenols are sensitive to the solvent used.[4] The presence of the phenol
and nitro groups act as chromophores.

Solvent Amax (nm) Molar Absorptivity (€)
Propan-2-ol ~250, ~346 Data not available
Water ~260, ~346 Data not available

Note: The absorption maxima are influenced by the pH of the solution due to the phenolic
hydroxyl group.

Table 4: Mass Spectrometry (MS) Data

Mass spectrometry provides information on the molecular weight and fragmentation pattern of
the compound.[1]
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m/z Relative Intensity Proposed Fragment
153.04 High [M]* (Molecular lon)
136.04 High [M-OH]*

123.05 High [M-NOJ*

107.05 Medium [M-NO2]*

77.04 Medium [CeHs]+

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are generalized
protocols that can be adapted for the analysis of 4-Methyl-2-nitrophenol.

NMR Spectroscopy

Objective: To obtain *H and 13C NMR spectra for structural elucidation.
Methodology:

o Sample Preparation: Dissolve 5-10 mg of 4-Methyl-2-nitrophenol in approximately 0.7 mL
of a deuterated solvent (e.g., CDCls, DMSO-de) in an NMR tube.

e Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
o Data Acquisition:

o Acquire a *H NMR spectrum with a sufficient number of scans to achieve a good signal-to-
noise ratio.

o Acquire a broadband proton-decoupled 13C NMR spectrum.

o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, and baseline correction. Chemical shifts are referenced to
the residual solvent peak or an internal standard like tetramethylsilane (TMS).
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FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:
e Sample Preparation:

o KBr Pellet Method: Mix a small amount of finely ground 4-Methyl-2-nitrophenol (1-2 mg)
with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a
hydraulic press.

o ATR Method: Place a small amount of the solid sample directly onto the ATR crystal.
e Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

o Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm~1. A
background spectrum of the empty sample holder (or clean ATR crystal) should be recorded
and subtracted from the sample spectrum.

o Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups of the molecule.

UV-Vis Spectroscopy

Objective: To determine the absorption maxima of the compound.
Methodology:

o Sample Preparation: Prepare a stock solution of 4-Methyl-2-nitrophenol in a suitable UV-
grade solvent (e.g., ethanol, methanol, or a buffered aqueous solution). Prepare a series of
dilutions to determine the linear range of absorbance.

e Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

» Data Acquisition: Scan the sample over a wavelength range of 200-600 nm. Use the solvent
as a blank.
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» Data Analysis: Identify the wavelength(s) of maximum absorbance (Amax). If performing
quantitative analysis, a calibration curve of absorbance versus concentration can be
constructed.[5][6]

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.
Methodology:

o Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample
like 4-Methyl-2-nitrophenol, direct insertion or infusion after dissolving in a suitable solvent
is common. Gas chromatography (GC) can also be used for sample introduction (GC-MS).

« lonization: Use an appropriate ionization technique, such as Electron lonization (EI) or
Electrospray lonization (ESI).

e Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the
mass analyzer.

» Detection: The detector records the abundance of each ion. The resulting mass spectrum is
a plot of relative intensity versus m/z.

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
deduce structural information.

Mandatory Visualizations
Experimental Workflow
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Caption: Experimental workflow for the spectral analysis of 4-Methyl-2-nitrophenol.

Biological Activity: Acetylcholinesterase Inhibition

4-Methyl-2-nitrophenol has been shown to inhibit acetylcholinesterase (AChE). The following
diagram illustrates this inhibitory action.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectral analysis of 4-Methyl-2-nitrophenol].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b089549#spectral-analysis-of-4-methyl-2-nitrophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b089549#spectral-analysis-of-4-methyl-2-nitrophenol
https://www.benchchem.com/product/b089549#spectral-analysis-of-4-methyl-2-nitrophenol
https://www.benchchem.com/product/b089549#spectral-analysis-of-4-methyl-2-nitrophenol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b089549?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089549?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

